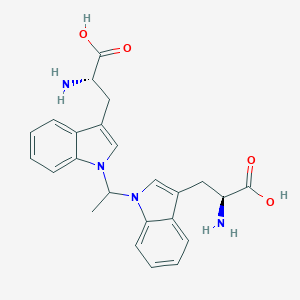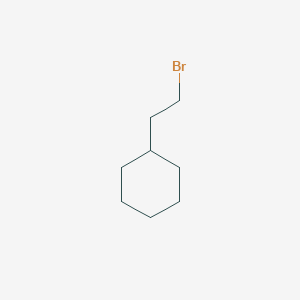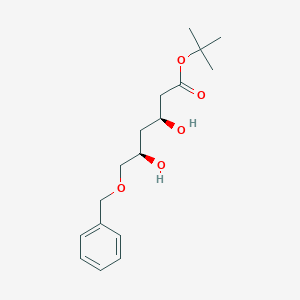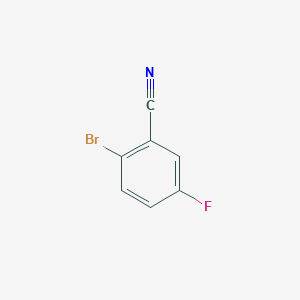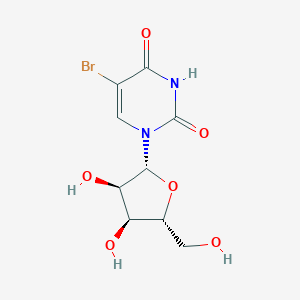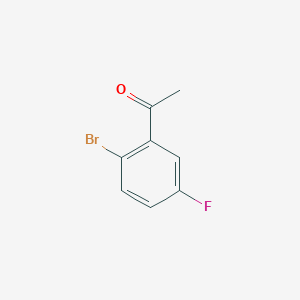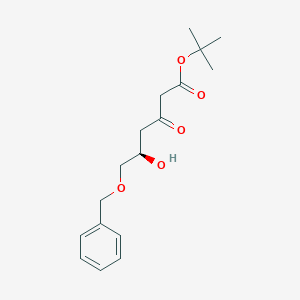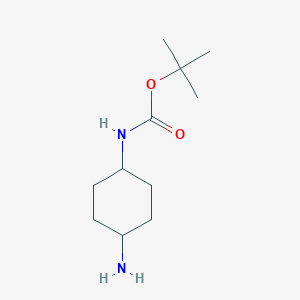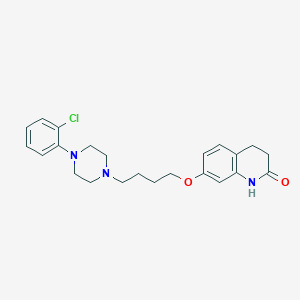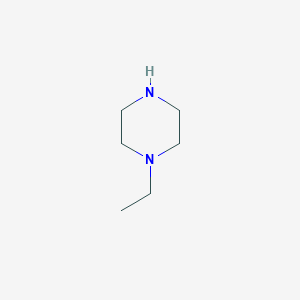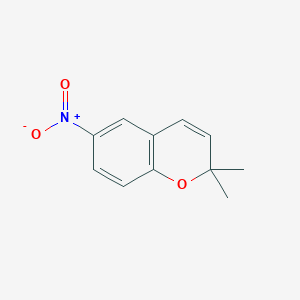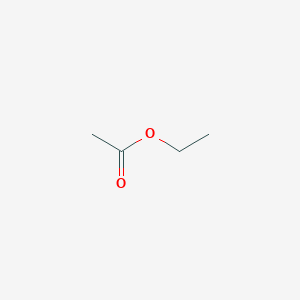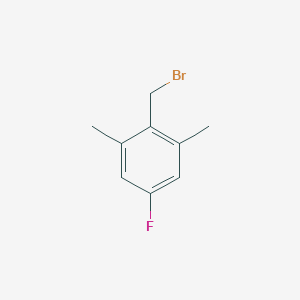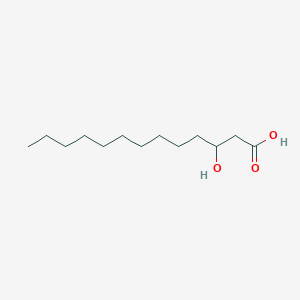
3-羟基十三烷酸
描述
3-Hydroxytridecanoic acid is an organic compound with the molecular formula C13H26O3. It is a long-chain fatty acid with a hydroxyl group at the third carbon position. This compound is known for its role in various biochemical processes and its presence in certain biological systems .
科学研究应用
3-Hydroxytridecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the identification and quantification of fatty acids.
Biology: It plays a role in the study of lipid metabolism and is a component of certain bacterial lipopolysaccharides.
Medicine: Research into its potential therapeutic effects, including its role in modulating immune responses.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
作用机制
Target of Action
3-Hydroxytridecanoic acid is a 13-carbon saturated fatty acid found in bacterial lipopolysaccharides (LPS) . It can be used as an internal standard to detect markers of microorganisms in complex samples, including 3-hydroxy fatty acids found in LPS-containing bacteria and muramic acid found in bacterial cell wall peptidoglycan .
Mode of Action
It is known that it is a component of bacterial lipopolysaccharides (lps), which play a crucial role in the bacterial cell wall’s structural integrity and protection .
Biochemical Pathways
As a component of bacterial lps, it likely plays a role in the pathways related to bacterial cell wall synthesis and integrity .
Pharmacokinetics
It is known to be a very hydrophobic molecule, practically insoluble in water, and relatively neutral .
Result of Action
As a component of bacterial lps, it likely contributes to the structural integrity of the bacterial cell wall and may influence the bacteria’s ability to survive and proliferate .
Action Environment
As a component of bacterial lps, its action may be influenced by factors that affect bacterial growth and survival, such as temperature, ph, and the presence of antibiotics .
生化分析
Biochemical Properties
These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms
Cellular Effects
It is known that it is a component of LPS, which are known to have significant effects on cell function .
Molecular Mechanism
As a component of LPS, it may exert its effects at the molecular level through interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxytridecanoic acid typically involves the synthesis of tridecanoic acid followed by the introduction of a hydroxyl group at the third carbon position. The synthetic route can be summarized as follows:
Synthesis of Tridecanoic Acid: Tridecanoic acid can be synthesized through various methods, including the oxidation of tridecanol or the hydrolysis of tridecanoyl chloride.
Introduction of Hydroxyl Group: The hydroxyl group is introduced using specific reagents and conditions.
Industrial Production Methods: Industrial production of 3-Hydroxytridecanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product .
化学反应分析
Types of Reactions: 3-Hydroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 3-ketotridecanoic acid or 3-carboxytridecanoic acid.
Reduction: Formation of 3-hydroxytridecanol.
Substitution: Formation of various substituted tridecanoic acid derivatives.
相似化合物的比较
- 3-Hydroxydecanoic acid
- 3-Hydroxydodecanoic acid
- 3-Hydroxytetradecanoic acid
Comparison: 3-Hydroxytridecanoic acid is unique due to its specific chain length and the position of the hydroxyl group. Compared to shorter-chain analogs like 3-Hydroxydecanoic acid, it has different physical properties and biological activities. Its longer chain length also affects its solubility and interaction with biological membranes .
属性
IUPAC Name |
3-hydroxytridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSNHZHHWHLJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954328 | |
| Record name | 3-Hydroxytridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32602-69-0 | |
| Record name | Tridecanoic acid, 3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxytridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Hydroxytridecanoic acid in bacterial lipopolysaccharides?
A1: 3-Hydroxytridecanoic acid is a significant component of the lipid A moiety in lipopolysaccharides (LPS) found in certain bacteria, including Veillonella [, ] and Alteromonas putrefaciens []. LPS, also known as endotoxin, is a major component of the outer membrane of Gram-negative bacteria. The presence and specific structure of 3-Hydroxytridecanoic acid within LPS can influence the structural integrity and biological activity of the LPS molecule.
Q2: How can the presence of 3-Hydroxytridecanoic acid be utilized in indoor environment analysis?
A2: Research suggests that while shorter chain 3-hydroxy fatty acids (3-OH FAs) are indicative of endotoxin, longer chain 3-OH FAs like 3-Hydroxytridecanoic acid could be potential markers for the presence of Actinobacteria []. By analyzing the composition of 3-OH FAs in indoor dust samples, researchers can gain insights into the types of microorganisms present, specifically Actinobacteria, which are commonly found in indoor environments.
Q3: Can you elaborate on the analytical techniques used to study 3-Hydroxytridecanoic acid in a research setting?
A3: Gas chromatography-mass spectrometry (GC-MS) is a key technique used for the identification and quantification of 3-Hydroxytridecanoic acid []. This method involves separating the compound from other molecules in a sample based on its volatility and then identifying it based on its mass-to-charge ratio. The use of an internal standard, like 13C-labeled 3-hydroxytridecanoic acid, can further enhance the accuracy of quantification [].
A4: While both surfactin and 3-Hydroxytridecanoic acid are biologically relevant molecules often found in bacterial contexts, the provided research articles do not directly link the two. Surfactin is a cyclic lipopeptide known for its potent surfactant properties and is produced by Bacillus species []. Its structure typically includes a hydroxy fatty acid chain, but the specific research provided focuses on different chain lengths and isomers than 3-Hydroxytridecanoic acid [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


